Cas no 952587-39-2 (7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone)

7-Ethenyl-3,4-dihydro-1(2H)-isoquinolinone is a heterocyclic organic compound featuring a partially saturated isoquinolinone core with an ethenyl substituent at the 7-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dihydroisoquinolinone scaffold is known for its bioactivity, often serving as a precursor in the development of alkaloid-derived compounds. The ethenyl group enhances versatility in cross-coupling reactions, enabling modifications for targeted applications. Its stable yet modifiable framework ensures utility in medicinal chemistry research, particularly for exploring central nervous system (CNS) active agents. The compound is typically handled under controlled conditions due to its reactive nature.
7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone structure
952587-39-2 structure
Product Name:7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone
CAS No:952587-39-2
MF:C11H11NO
MW:173.211142778397
CID:1092834
PubChem ID:57486895
Update Time:2025-07-04

7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone Chemical and Physical Properties

Names and Identifiers

    • 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone
    • 7-ethenyl-3,4-dihydro-2H-isoquinolin-1-one
    • SCHEMBL2937526
    • 7-Vinyl-3,4-dihydroisoquinolin-1(2H)-one
    • ZGQYFSNMZOTICE-UHFFFAOYSA-N
    • A922973
    • CNB58739
    • 952587-39-2
    • DB-219975
    • MDL: MFCD13179376
    • Inchi: 1S/C11H11NO/c1-2-8-3-4-9-5-6-12-11(13)10(9)7-8/h2-4,7H,1,5-6H2,(H,12,13)
    • InChI Key: ZGQYFSNMZOTICE-UHFFFAOYSA-N
    • SMILES: O=C1C2C=C(C=C)C=CC=2CCN1

Computed Properties

  • Exact Mass: 173.084063974g/mol
  • Monoisotopic Mass: 173.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.1Ų

7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone Security Information

  • Storage Condition:Sealed in dry,2-8°C

7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone Pricemore >>

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7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone Suppliers

Amadis Chemical Company Limited
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(CAS:952587-39-2)7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone
Order Number:A922973
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:34
Price ($):541.0
Email:sales@amadischem.com

Additional information on 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone

Professional Introduction to Compound with CAS No. 952587-39-2 and Product Name: 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone

The compound with the CAS number 952587-39-2 and the product name 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound, belonging to the isooquinolinone family, has garnered considerable attention due to its unique structural properties and promising biological activities. The molecular structure of 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone incorporates a vinyl group at the 7-position, which contributes to its distinct reactivity and potential applications in drug development.

In recent years, there has been a growing interest in isooquinolinone derivatives as pharmacological agents due to their diverse biological effects. These compounds have been explored for their potential in modulating various cellular pathways, including those involved in inflammation, neurodegeneration, and cancer. The presence of the ethenyl moiety in 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone enhances its ability to interact with biological targets, making it a valuable scaffold for medicinal chemists.

One of the most compelling aspects of 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone is its role in preclinical studies aimed at identifying novel therapeutic agents. Researchers have demonstrated that this compound exhibits inhibitory activity against several enzymes and receptors implicated in disease pathogenesis. For instance, studies have shown that it can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, its interaction with certain G-protein coupled receptors (GPCRs) has been investigated for potential applications in treating neurological disorders.

The synthesis of 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone involves a series of well-established organic reactions, including cyclization and functional group transformations. The precise arrangement of atoms within its structure allows for fine-tuning of its pharmacological properties. Advances in synthetic methodologies have enabled researchers to produce this compound with high purity and yield, facilitating its use in both laboratory research and clinical trials.

Recent studies have also highlighted the importance of 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone in understanding the mechanisms of drug action at the molecular level. Computational modeling techniques have been employed to predict how this compound interacts with biological targets, providing insights into its binding affinity and mode of action. These computational studies complement experimental approaches by offering a rapid and cost-effective means of identifying potential drug candidates.

The pharmacokinetic profile of 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone is another area of active investigation. Researchers are examining how this compound is absorbed, distributed, metabolized, and excreted by the body. Understanding these processes is crucial for optimizing drug delivery systems and ensuring therapeutic efficacy. Preclinical pharmacokinetic studies have provided valuable data on the compound's bioavailability and half-life, which are critical parameters for determining appropriate dosing regimens.

In conclusion, 7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone represents a promising candidate for further development as a therapeutic agent. Its unique structural features and demonstrated biological activities make it a valuable tool for researchers exploring new treatments for various diseases. As our understanding of its pharmacological properties continues to grow, this compound is poised to play an important role in the next generation of pharmaceutical innovations.

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Amadis Chemical Company Limited
(CAS:952587-39-2)7-ethenyl-3,4-dihydro-1(2H)-Isoquinolinone
A922973
Purity:99%
Quantity:1g
Price ($):541.0
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